molecular formula C15H11N5O2S B2591719 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034325-25-0

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2591719
CAS No.: 2034325-25-0
M. Wt: 325.35
InChI Key: DPQACLRARWIHLL-UHFFFAOYSA-N
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Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of triazolopyrazines . Triazolopyrazines are a type of heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .

Scientific Research Applications

Enaminones as Building Blocks

  • Synthesis of Substituted Pyrazoles : Novel N-arylpyrazole-containing enaminones were synthesized, leading to various substituted pyridine derivatives with potential antitumor and antimicrobial activities. This study highlights the potential of such compounds in the development of new therapeutic agents (Riyadh, 2011).

Anticonvulsant Activity

  • 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines : These compounds were synthesized and tested for anticonvulsant activity. Several exhibited potent activity, demonstrating the therapeutic potential of the 1,2,4-triazolo[4,3-a]pyrazine ring system as a bioisostere of the purine ring for anticonvulsant activity (Kelley et al., 1995).

Antimicrobial Evaluation

  • Synthesis of Thienopyrimidine Derivatives : Reaction of heteroaromatic o-aminonitrile with various compounds resulted in derivatives that exhibited pronounced antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Bhuiyan et al., 2006).

Antibacterial and Antifungal Activity

  • Pyrazoline and Pyrazole Derivatives : A series of 2-pyrazolines synthesized from α,β-unsaturated ketones showed significant antimicrobial activity against various organisms, indicating their potential use in antimicrobial therapies (Hassan, 2013).

Phosphodiesterase Type 4 Inhibitors

  • Evaluation of Pyrazolo[1,5-a]-1,3,5-triazine Ring System : A new structural class of potent phosphodiesterase type 4 inhibitors was discovered, highlighting the potential for therapeutic applications in this domain (Raboisson et al., 2003).

Antiproliferative Activity

  • 2-(([1,2,4]triazolo[4,3-b]-pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine Derivatives : These compounds inhibited the proliferation of endothelial and tumor cells, indicating their potential in cancer therapy (Ilić et al., 2011).

Anticancer and Antioxidant Agents

  • Synthesis of Fused Heterocyclic 1,3,5‐Triazines : These compounds showed moderate anti-proliferation potential against cancer cell lines and exhibited very high antioxidant activity, suggesting their use in anticancer and antioxidant therapies (Bekircan et al., 2005).

Cardiovascular Agents

  • 1,2,4-Triazolo[1,5-a]pyrimidines Fused to Heterocyclic Systems : Some of these compounds showed coronary vasodilating and antihypertensive activities, pointing to their potential as cardiovascular agents (Sato et al., 1980).

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S/c21-14(11-7-9-3-1-2-4-10(9)23-11)17-8-12-18-19-13-15(22)16-5-6-20(12)13/h1-7H,8H2,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPQACLRARWIHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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